molecular formula C22H25N5O6 B030705 Pemetrexed Methyl Ester CAS No. 155405-81-5

Pemetrexed Methyl Ester

Cat. No. B030705
M. Wt: 455.5 g/mol
InChI Key: WWYZIXUUERDREV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Pemetrexed involves starting materials such as methyl 4-bromobenzoate and 3-butyn-1-ol. The process includes palladium(0)-catalyzed coupling, reduction, oxidation, bromination, and cyclocondensation steps to produce the pemetrexed methyl ester. Further, this ester undergoes saponification and acidification to yield Pemetrexed. Improvements in synthetic procedures have resulted in better yields, making the process more efficient and practical for large-scale production (Cheng Mao-sheng, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Pemetrexed Methyl Ester's synthesis involves a multi-step chemical process starting with methyl 4-bromobenzoate and 3-butyn-1-ol, leading to the formation of various intermediates and ultimately yielding Pemetrexed. The process involves palladium(0)-catalyzed coupling, reduction, oxidation, and other steps, with the final product confirmed through MS and 1H-NMR techniques. This study highlights the chemical synthesis pathway and improvements over previous methods (Cheng Mao-sheng, 2008).

Biochemical and Cellular Pharmacology

Pemetrexed acts as a multitargeted antifolate, inhibiting enzymes involved in folate metabolism and the synthesis of purines and pyrimidines, crucial for DNA synthesis. Key enzymes inhibited by Pemetrexed include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This mechanism underlies its broad antitumor activity, making it effective in various solid tumors. Moreover, vitamin supplementation has been found to reduce its toxicity without affecting efficacy (Adjei, 2004).

Molecular Targets and Cancer Therapeutics

Pemetrexed's efficacy is linked to its interaction with specific molecular targets in cancer cells. For instance, it has been found to potentiate apoptosis in malignant mesothelioma and non-small cell lung cancer cells when combined with simvastatin. The study emphasizes the role of autophagy in the drug's action and suggests that inhibiting autophagy can enhance Pemetrexed's apoptotic effect, providing insights into potential therapeutic strategies (Hwang et al., 2015).

Novel Applications in Sensing Technologies

Pemetrexed has also been studied in the context of developing sensitive voltammetric techniques for its detection. A novel sensor based on palladium nanoparticles, carbon nanofibers, and ionic liquid modified carbon paste electrode was developed for the sensitive determination of Pemetrexed. This approach is significant for the quantification of Pemetrexed in various samples, showcasing its application beyond therapeutic contexts (Afzali et al., 2019).

Safety And Hazards

While specific safety and hazard information for Pemetrexed Methyl Ester is not available, it’s important to note that Pemetrexed, the parent compound, can cause dose-limiting or even treatment-limiting toxicities. These include mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

properties

IUPAC Name

dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYZIXUUERDREV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pemetrexed Methyl Ester

CAS RN

155405-81-5
Record name 1,5-Dimethyl N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155405-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.